2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine is an organic compound with the molecular formula C6H2Cl2FN3. It is a heterocyclic compound that contains both pyrrolo and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with a fluorinating agent. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as anticancer and antiviral properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Uniqueness
2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound in drug development .
Properties
Molecular Formula |
C6H2Cl2FN3 |
---|---|
Molecular Weight |
206.00 g/mol |
IUPAC Name |
2,4-dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H2Cl2FN3/c7-5-4-3(2(9)1-10-4)11-6(8)12-5/h1,10H |
InChI Key |
KCJPYNHUEVEOGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC(=N2)Cl)Cl)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.